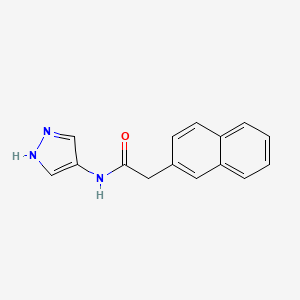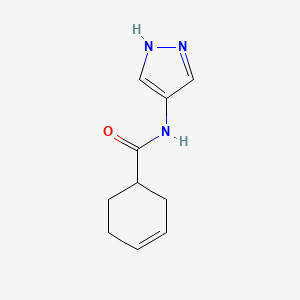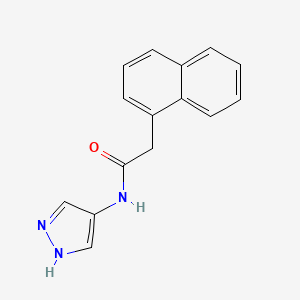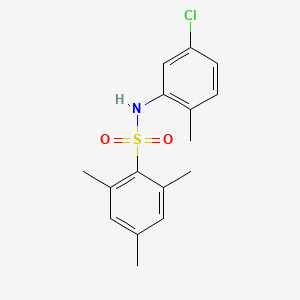![molecular formula C16H26N2 B7542165 N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine, commonly known as 3-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by Parke-Davis, a pharmaceutical company, and was initially used for medical purposes. However, it has since gained popularity as a recreational drug due to its dissociative effects. In
Mecanismo De Acción
The mechanism of action of 3-MeO-PCP involves its binding to the NMDA receptor, which leads to inhibition of glutamate neurotransmission. This results in a state of dissociation, where the individual experiences a sense of detachment from their surroundings. Additionally, 3-MeO-PCP has been found to have affinity for other receptors such as the serotonin and dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-MeO-PCP are not well understood. However, studies have shown that it can cause a range of effects such as sedation, analgesia, and dissociation. It has also been found to have neurotoxic effects, which may be related to its effects on the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-MeO-PCP in lab experiments is its ability to induce a state of dissociation, which can be useful for studying the neural mechanisms underlying consciousness and perception. Additionally, its affinity for the NMDA receptor makes it a useful tool for studying glutamate neurotransmission. However, one limitation of using 3-MeO-PCP is its neurotoxic effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-MeO-PCP. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that it may have antidepressant and anxiolytic effects, which could make it a useful alternative to traditional antidepressants. Additionally, further research is needed to understand its neurotoxic effects and potential long-term consequences of use. Finally, its effects on the immune system and potential use as an immunomodulatory agent are also areas of interest for future research.
Conclusion:
In conclusion, 3-MeO-PCP is a dissociative anesthetic drug that has been used in scientific research to study its effects on the central nervous system. It has strong affinity for the NMDA receptor and can induce a state of dissociation. While it has potential as a tool for studying consciousness and perception, its neurotoxic effects and potential for abuse limit its use. Further research is needed to fully understand its effects and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-MeO-PCP involves the reaction of 1-(3-methylphenyl)piperidin-2-one with 2-(chloromethyl)phenylpropan-2-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-MeO-PCP has been used in scientific research to study its effects on the central nervous system. It has been found to have strong affinity for the NMDA receptor, which is involved in learning and memory processes. Studies have shown that 3-MeO-PCP can induce a state of dissociation, which can be useful for studying the neural mechanisms underlying consciousness and perception.
Propiedades
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14-7-6-8-16(11-14)12-17-15(2)13-18-9-4-3-5-10-18/h6-8,11,15,17H,3-5,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTPONIQMJPSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)



